molecular formula C24H18ClFN2O2S B2702826 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole CAS No. 919707-23-6

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2702826
CAS No.: 919707-23-6
M. Wt: 452.93
InChI Key: IHTHESNQIVNFQC-UHFFFAOYSA-N
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Description

This product, 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole, is a high-purity chemical reagent provided for research and development purposes. The compound features a complex molecular structure that incorporates a xanthene carbonyl group and a dihydroimidazole ring system. Compounds with imidazole and dihydroimidazole cores are of significant research interest due to their potential biological activities and are often explored in various scientific fields . As an imidazole derivative, it may serve as a key intermediate in synthetic organic chemistry or be investigated for its potential interactions in biochemical systems . This product is intended for use in controlled laboratory settings by qualified researchers. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle the material in accordance with best laboratory practices.

Properties

IUPAC Name

[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O2S/c25-18-8-5-9-19(26)17(18)14-31-24-27-12-13-28(24)23(29)22-15-6-1-3-10-20(15)30-21-11-4-2-7-16(21)22/h1-11,22H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTHESNQIVNFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the dihydroimidazole ring and the introduction of the chloro-fluorophenyl and xanthene groups. Common synthetic routes may involve:

    Formation of the dihydroimidazole ring: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the chloro-fluorophenyl group: This step may involve nucleophilic substitution reactions using chloro-fluorobenzyl halides.

    Attachment of the xanthene moiety: This can be accomplished through coupling reactions, such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro-fluorophenyl group can be reduced to the corresponding phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts for coupling reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapeutics:

  • Mechanism of Action : The compound has shown promising results in inhibiting cancer cell proliferation. It operates through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical), HCT-116 (colorectal), and MCF-7 (breast) cells, with IC50 values indicating effective concentrations for therapeutic use .
  • Case Studies :
    • A study evaluating the anticancer activity of similar compounds reported an average growth inhibition rate of 12.53% across multiple cancer cell lines, suggesting that the compound may possess comparable efficacy .
    • Another investigation into novel derivatives indicated that modifications to the imidazole structure could enhance cytotoxicity while reducing toxicity to non-tumor cells, highlighting the importance of structural optimization in drug design .

Synthesis Techniques

The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole involves several chemical reactions:

  • Starting Materials : The synthesis typically begins with commercially available xanthene derivatives and imidazole precursors.
  • Key Reactions : The introduction of the sulfanyl group is crucial and can be achieved through nucleophilic substitution reactions. The chlorinated phenyl group is introduced via electrophilic aromatic substitution.

Pharmacological Insights

The pharmacological profile of this compound suggests it could serve as a lead compound for developing new anticancer agents. Various studies have assessed its drug-like properties using computational models, indicating favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics .

Potential Applications Beyond Oncology

While significant attention has been given to its anticancer properties, the compound's structural features may also lend themselves to other therapeutic areas:

  • Antimicrobial Activity : Similar compounds have shown promise in combating bacterial infections. Future research could explore this aspect further.
  • Neuroprotective Effects : Given the structural similarities with known neuroprotective agents, there is potential for exploring this compound in neurodegenerative disease models.

Mechanism of Action

The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The chloro-fluorophenyl group may interact with enzymes or receptors, modulating their activity. The dihydroimidazole ring and xanthene moiety may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Variations in Phenylmethylsulfanyl Imidazoles

The closest analogs differ in the substitution pattern on the phenyl ring or the absence of the xanthene group:

Compound Name Substituent Position Key Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number Source
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole 4-fluoro Xanthene-9-carbonyl, 4-fluorophenyl Not reported Not reported 851800-33-4
2-([(2-Chloro-6-fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole (base structure) 2-chloro-6-fluoro No xanthene group C10H10ClFN2S 244.72 913689-07-3
Glyodin (2-heptadecyl-4,5-dihydro-1H-imidazole monoacetate) Heptadecyl chain Agricultural fungicide C22H42N2O2·C2H4O2 422.63 (monoacetate) Not provided

Key Observations :

  • The xanthene-9-carbonyl group in the target compound introduces significant steric bulk and aromaticity compared to simpler analogs like glyodin, which has a long alkyl chain. This likely enhances π-π stacking interactions in crystalline phases .

Crystallographic and Hydrogen-Bonding Analysis

  • Crystal Packing : The crystal structure of a related compound, [2-(2-chloro-6-fluorophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline]-fumarate , reveals intermolecular hydrogen bonds between the imidazole NH and fumarate carboxylate groups, stabilizing the lattice .
  • Graph Set Analysis : Hydrogen-bonding patterns in imidazoles often follow Etter’s rules , with common motifs like $ \text{R}_2^2(8) $ rings observed in dihydroimidazole derivatives . The xanthene group may disrupt such patterns due to its planar rigidity.

Stability and Commercial Availability

  • The base compound 2-([(2-chloro-6-fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole (CAS 913689-07-3) is listed as discontinued in commercial catalogs, possibly due to synthesis challenges or stability issues .
  • The xanthene-containing derivative (CAS 919707-23-6) may face similar discontinuation risks, though its enhanced aromatic system could improve shelf-life compared to alkyl-substituted analogs.

Biological Activity

The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole is a synthetic chemical with a complex structure that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H12ClFN2SC_{15}H_{12}ClFN_2S, and it features a unique combination of functional groups that may contribute to its biological effects. The structure includes a xanthene moiety, which is known for various pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing similar structural motifs often exhibit significant biological activities, including:

  • Antiviral Activity : Compounds with chlorofluorophenyl groups have shown promise against viral infections, particularly HIV. Studies suggest that similar compounds can inhibit HIV-1 replication effectively, demonstrating the potential for this compound in antiviral therapy .
  • Antimicrobial Properties : The presence of sulfur and imidazole rings in the structure may enhance antimicrobial activity. Compounds with similar configurations have been reported to exhibit activity against various bacterial strains .
  • Anticancer Potential : The imidazole derivatives are frequently investigated for their anticancer properties. Preliminary studies suggest that modifications in the imidazole ring can lead to enhanced cytotoxicity against cancer cell lines .

Table 1: Summary of Biological Activities

Activity Effect Reference
AntiviralInhibition of HIV-1
AntimicrobialEffective against bacterial strains
AnticancerCytotoxic effects on cancer cells

Case Studies

  • Antiviral Efficacy Against HIV-1 :
    A study exploring the effects of structurally related compounds on HIV-1 showed that the introduction of a 2-chloro-6-fluorophenyl group significantly improved antiviral activity, with IC50 values in the low nanomolar range. This suggests that similar modifications in our compound could yield comparable results .
  • Antimicrobial Testing :
    In vitro tests demonstrated that compounds with sulfur-containing moieties exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the disruption of bacterial cell membranes .
  • Cytotoxicity in Cancer Cells :
    Research involving derivatives of imidazole indicated that certain substitutions could lead to enhanced cytotoxicity in various cancer cell lines, including breast and lung cancer models. The mechanism was proposed to involve apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing this imidazole derivative, and what methodological considerations are critical for optimizing yield?

  • Answer : The compound can be synthesized via multicomponent reactions (MCRs) or stepwise functionalization of the imidazole core. For example, highlights analogous imidazole derivatives synthesized using cyclocondensation of aldehydes, amines, and thioureas under reflux with acetic acid as a catalyst. Key considerations include:

  • Temperature control to avoid decomposition of the xanthene-carbonyl group.
  • Use of anhydrous conditions to prevent hydrolysis of the sulfanyl group.
  • Purification via column chromatography or recrystallization to isolate the product from byproducts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer : Critical safety measures include:

  • Storage : In a dry, ventilated area, protected from light and moisture to prevent degradation (as per guidelines for structurally similar compounds in and ).
  • PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Emergency Response : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

  • Answer : Standard methods include:

  • NMR Spectroscopy : To confirm substituent positions (e.g., fluorophenyl and xanthene groups).
  • Mass Spectrometry (MS) : For molecular weight validation.
  • HPLC : To assess purity, especially for intermediates prone to byproduct formation .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL, ORTEP-3) resolve challenges in determining this compound’s crystal structure?

  • Answer :

  • SHELXL ( ): Used for refining high-resolution crystallographic data, particularly for handling twinned crystals or disorder in the sulfanyl or xanthene moieties.
  • ORTEP-3 ( ): Provides graphical visualization of thermal ellipsoids to assess positional uncertainty in heavy atoms (e.g., chlorine or fluorine).
  • Best Practice : Combine with hydrogen-bonding analysis ( ) to validate intermolecular interactions .

Q. What computational strategies are effective for modeling this compound’s interactions in supramolecular systems?

  • Answer :

  • Density Functional Theory (DFT) : To predict electronic properties of the fluorophenyl and xanthene groups.
  • Molecular Dynamics (MD) : For simulating solvent interactions or aggregation behavior.
  • COMSOL Multiphysics Integration (): Couples AI-driven parameter optimization with thermodynamic simulations for reaction pathway predictions .

Q. How should researchers address discrepancies between experimental and theoretical data (e.g., unexpected reactivity or spectral anomalies)?

  • Answer : Follow a systematic approach:

Replicate Experiments : Confirm reproducibility under controlled conditions.

Cross-Validate Methods : Compare NMR/MS data with computational predictions (e.g., ChemDraw simulations).

Theoretical Reassessment : Re-examine assumptions in the conceptual framework ( ) or adjust force-field parameters in MD simulations .

Q. What role does hydrogen-bonding graph set analysis ( ) play in understanding this compound’s crystal packing?

  • Answer : The compound’s imidazole and xanthene groups can act as hydrogen-bond donors/acceptors. Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) rings or C(6) chains, which stabilize the lattice. This is critical for predicting solubility and polymorphism .

Q. How can this compound’s study align with broader theoretical frameworks in chemical biology or materials science?

  • Answer :

  • Chemical Biology : Investigate its potential as a protease inhibitor via molecular docking studies, leveraging imidazole’s metal-coordination properties.
  • Materials Science : Explore its fluorescence properties (xanthene moiety) for OLED applications, guided by structure-property relationship models ( ) .

Methodological Best Practices

  • Experimental Design : Follow ’s training protocols for iterative hypothesis testing, including quarterly mentor consultations and rigorous data documentation.
  • Data Contradiction Resolution : Apply ’s framework to link anomalies to theoretical gaps (e.g., unaccounted steric effects in DFT models).

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